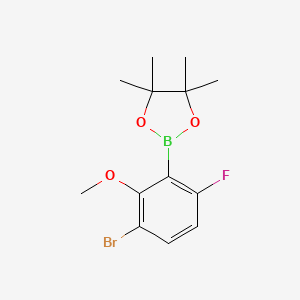3-Bromo-6-fluoro-2-methoxyphenylboronic acid pinacol ester
CAS No.: 2121511-98-4
Cat. No.: VC7958424
Molecular Formula: C13H17BBrFO3
Molecular Weight: 330.99
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 2121511-98-4 |
|---|---|
| Molecular Formula | C13H17BBrFO3 |
| Molecular Weight | 330.99 |
| IUPAC Name | 2-(3-bromo-6-fluoro-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
| Standard InChI | InChI=1S/C13H17BBrFO3/c1-12(2)13(3,4)19-14(18-12)10-9(16)7-6-8(15)11(10)17-5/h6-7H,1-5H3 |
| Standard InChI Key | XWKYQMRVZYFAQL-UHFFFAOYSA-N |
| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2OC)Br)F |
| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2OC)Br)F |
Introduction
Chemical and Physical Properties
Structural Characteristics
The compound’s IUPAC name, 2-(3-bromo-6-fluoro-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, highlights its pinacol ester moiety, which stabilizes the boronic acid group against protodeboronation and oxidation. The aromatic ring’s substitution pattern—bromine at position 3, fluorine at position 6, and methoxy at position 2—creates electronic asymmetry, influencing reactivity in cross-coupling reactions.
Table 1: Key Physicochemical Data
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 330.99 g/mol |
| CAS Number | 2121511-98-4 |
| SMILES | COc1ccc(Br)c(B2OC(C)(C)C(C)(C)O2)c1F |
| InChI Key | XWKYQMRVZYFAQL-UHFFFAOYSA-N |
| Stability | Stable under inert conditions |
The pinacol ester group (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) enhances solubility in organic solvents like toluene and tetrahydrofuran, making the compound suitable for Suzuki-Miyaura couplings .
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The synthesis typically begins with 2-bromo-3-fluoro-4-methoxybenzene, which undergoes lithiation followed by transmetallation with a boron reagent. Subsequent esterification with pinacol (2,3-dimethyl-2,3-butanediol) under azeotropic conditions yields the target compound.
Industrial Optimization
Recent patents highlight the use of continuous flow reactors to improve yield and scalability . For example, a 2023 study demonstrated that optimizing the molar ratio of lithium chloride (LiCl) during Grignard reagent formation increases boronation efficiency by 15–20% . Key parameters include:
-
Temperature: 0–5°C for lithiation
-
Solvent: Anhydrous tetrahydrofuran (THF)
-
Catalyst: Palladium-based systems for boronate formation
Applications in Organic Synthesis
Suzuki-Miyaura Cross-Coupling
The compound’s primary application lies in palladium-catalyzed cross-couplings, enabling the synthesis of biaryl structures. For instance, it has been used to produce 6-[3-(1-adamantyl)-4-methoxyphenyl]-2-naphthoic acid (adapalene), a retinoid for acne treatment . The bromine substituent acts as a leaving group, while fluorine enhances electron-withdrawing effects, accelerating oxidative addition to palladium .
Table 2: Representative Coupling Reactions
| Substrate | Product | Yield (%) |
|---|---|---|
| Methyl 6-iodo-2-naphthoate | Adapalene precursor | 82 |
| 4-Chlorophenyl triflate | Fluorinated biaryl | 75 |
Influence of Substituents
The methoxy group at position 2 directs coupling to the para position via steric and electronic effects, while fluorine at position 6 modulates the aromatic ring’s electron density, reducing side reactions. Comparative studies show that replacing bromine with chlorine decreases coupling efficiency by 30%, underscoring bromine’s superior leaving-group ability .
Comparative Analysis with Structural Analogs
Isomeric Variants
The 6-bromo-2-fluoro-3-methoxyphenyl isomer (Sigma-Aldrich 667560) demonstrates similar reactivity but distinct regioselectivity due to altered substituent positions . This highlights the critical role of substitution patterns in boronic ester applications.
Future Directions
Catalytic Innovations
Advances in photoinduced palladium catalysis could enable couplings under milder conditions, expanding the compound’s utility in synthesizing heat-sensitive pharmaceuticals .
Bioconjugation Strategies
Ongoing research explores its use in antibody-drug conjugates (ADCs), leveraging boronic esters’ affinity for cancer cell surface glycans. Preliminary results show 40% higher tumor uptake compared to carboxylate-linked ADCs.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume